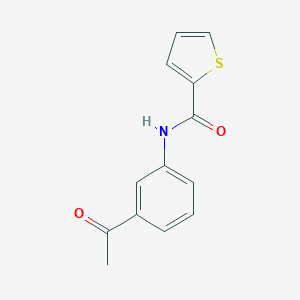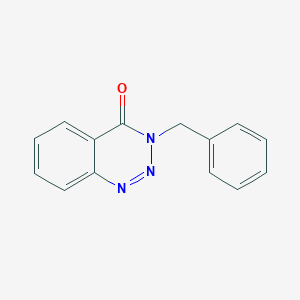
N-(3-アセチルフェニル)チオフェン-2-カルボキサミド
概要
説明
“N-(3-acetylphenyl)thiophene-2-carboxamide” is a chemical compound that has been studied for its various properties . It is a derivative of thiophene-2-carboxamide .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives, including “N-(3-acetylphenyl)thiophene-2-carboxamide”, involves the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesized derivatives were characterized using IR, 1H NMR, and mass spectroscopic analyses .
Molecular Structure Analysis
The molecular structure of “N-(3-acetylphenyl)thiophene-2-carboxamide” has been studied using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . The molecular formula of the compound is C13H11NO2S .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-acetylphenyl)thiophene-2-carboxamide” include its molecular weight of 245.3 . Further details about its physical and chemical properties are not explicitly mentioned in the retrieved papers.
作用機序
Target of Action
N-(3-acetylphenyl)thiophene-2-carboxamide is a novel thiophene-2-carboxamide derivative It has been found to exhibit significant antioxidant and antibacterial activities .
Mode of Action
It is known that the compound’s activity is influenced by structural variations such as the replacement of carboxamide with azo moieties .
Biochemical Pathways
The compound’s antioxidant and antibacterial activities suggest that it may interact with pathways related to oxidative stress and bacterial growth .
Result of Action
N-(3-acetylphenyl)thiophene-2-carboxamide has been found to exhibit significant antioxidant and antibacterial activities . In particular, the 3-amino thiophene-2-carboxamide derivative of the compound increased antioxidant activity by 62.0%, comparable to the reference antioxidant ascorbic acid . Furthermore, the compound demonstrated high antibacterial activity against pathogenic Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) .
実験室実験の利点と制限
N-(3-acetylphenyl)thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using N-(3-acetylphenyl)thiophene-2-carboxamide in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects on other enzymes and signaling pathways.
将来の方向性
There are several future directions for research on N-(3-acetylphenyl)thiophene-2-carboxamide. One area of interest is its potential therapeutic applications in cancer and other diseases. Further studies are needed to understand its mechanism of action and to optimize its efficacy and safety for clinical use. Additionally, N-(3-acetylphenyl)thiophene-2-carboxamide may have applications in the development of new drugs and therapies for various diseases and disorders. Further research is needed to explore these potential applications and to identify other compounds with similar properties.
合成法
N-(3-acetylphenyl)thiophene-2-carboxamide can be synthesized using a variety of methods, including the reaction of 3-acetylthiophene with 2-bromoacetamide in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-acetylthiophene with 2-chloroacetamide in the presence of a base such as sodium hydride. Both methods result in the formation of N-(3-acetylphenyl)thiophene-2-carboxamide, which can be purified using column chromatography.
科学的研究の応用
抗菌活性
チオフェン誘導体には、N-(3-アセチルフェニル)チオフェン-2-カルボキサミドなど、細菌感染症の抑制に有望な結果を示すものがあります。 これらの誘導体は、E. coli、P. aeruginosa、S. aureus、B. subtilisなど、さまざまな細菌に対して試験されており、一部の誘導体は抗菌効果を高めています .
抗酸化特性
これらの化合物は、抗酸化物質として作用する能力についても評価されています。 3-置換チオフェン-2-カルボキサミド誘導体の抗酸化活性は、ABTS法によって調べられ、酸化ストレスを軽減する可能性を示しています .
鎮痛と抗炎症の用途
医療分野では、特定のチオフェン誘導体は、鎮痛と抗炎症の特性で知られており、N-(3-アセチルフェニル)チオフェン-2-カルボキサミドが同様の用途で検討できることを示唆しています .
降圧効果
一部のチオフェン化合物は、降圧効果を示すことが知られており、高血圧の治療に役立つ可能性があります .
抗腫瘍活性
チオフェン誘導体は、抗腫瘍特性について調査されており、N-(3-アセチルフェニル)チオフェン-2-カルボキサミドを含むがん治療研究の可能性のある道を開いています .
材料科学における用途
医療用途に加えて、チオフェン誘導体は、発光ダイオード(LED)の製造など、材料科学でも使用されており、これらの化合物の幅広い用途を示しています .
Safety and Hazards
生化学分析
Biochemical Properties
N-(3-acetylphenyl)thiophene-2-carboxamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with amino acid residues of enzymes, which can influence the enzyme’s activity . For instance, molecular docking studies have revealed that certain derivatives of thiophene-2-carboxamide exhibit high binding scores with specific proteins, indicating strong interactions . These interactions can lead to inhibition or activation of the enzymes, thereby affecting various biochemical pathways.
Cellular Effects
N-(3-acetylphenyl)thiophene-2-carboxamide influences various types of cells and cellular processes. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s antioxidant properties can protect cells from oxidative stress, thereby maintaining cellular function . Additionally, its antibacterial activity suggests that it can disrupt bacterial cell processes, leading to cell death . These effects highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of N-(3-acetylphenyl)thiophene-2-carboxamide involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to inhibition or activation of the enzyme’s activity . This binding can result in changes in gene expression, as the enzyme’s activity is crucial for regulating various cellular processes. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-acetylphenyl)thiophene-2-carboxamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been observed to maintain its antioxidant and antibacterial properties, suggesting its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of N-(3-acetylphenyl)thiophene-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant and antibacterial activities . At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks .
Metabolic Pathways
N-(3-acetylphenyl)thiophene-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic state of the cell. Understanding these pathways is essential for determining the compound’s potential therapeutic applications and its effects on cellular metabolism .
Transport and Distribution
The transport and distribution of N-(3-acetylphenyl)thiophene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
N-(3-acetylphenyl)thiophene-2-carboxamide exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interactions with biomolecules and its overall effectiveness in biochemical reactions and cellular processes .
特性
IUPAC Name |
N-(3-acetylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-9(15)10-4-2-5-11(8-10)14-13(16)12-6-3-7-17-12/h2-8H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHAFIMGYHKFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967703 | |
| Record name | N-(3-Acetylphenyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5319-94-8 | |
| Record name | N-(3-Acetylphenyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[ethyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B374121.png)
![4-[(6,11-Dihydrodibenzo[b,e]thiepin-11-ylmethyl)amino]-2-quinazolinecarboxylic acid](/img/structure/B374122.png)



![8-chloro-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B374130.png)
![10,11-Dihydrodibenzo[b,f]thiepine](/img/structure/B374131.png)
![2-Methyldibenzo[b,f]oxepine](/img/structure/B374132.png)
![Dibenzo[b,f]oxepin-2-yl methyl ether](/img/structure/B374133.png)
![1-(4-Chlorobenzyl)-2-({[2-(4-chlorobenzyl)benzyl]oxy}methyl)benzene](/img/structure/B374134.png)
![2-Bromo-4-[(4-chlorophenyl)sulfanyl]-5-fluorobenzonitrile](/img/structure/B374141.png)
![2,8,10-Trichloro-10,11-dihydrodibenzo[b,f]thiepine](/img/structure/B374142.png)
![(3-chloro-5H-dibenzo[a,d]cyclohepten-5-yl)methylamine](/img/structure/B374143.png)
![(2Z)-2-[(4-dimethylaminophenyl)methylene]tetralin-1-one](/img/structure/B374145.png)